Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-
Description
Contextual Significance of Nucleoside Analogues in Biochemical Investigations
Nucleoside analogues, which are synthetic compounds that mimic natural nucleosides, are fundamental tools in biochemistry and medicinal chemistry. umich.edu Natural nucleosides, such as deoxythymidine, are the essential building blocks of nucleic acids (DNA and RNA). wikipedia.org By structurally resembling these natural precursors, nucleoside analogues can interact with cellular enzymes like polymerases and kinases, but their chemical modifications prevent the normal biochemical processes from proceeding. umich.edumedscape.com This ability to selectively interrupt DNA or RNA synthesis makes them powerful agents for research and therapeutic purposes. nih.gov
These analogues serve as molecular probes to elucidate the mechanisms of DNA replication and repair, and as inhibitors of enzymes crucial for the proliferation of cancer cells or the replication of viruses. medscape.commdpi.com The introduction of specific chemical groups allows for the fine-tuning of their biological activity, stability, and target specificity.
The Deoxythymidine Scaffold as a Platform for Structural Alterations
The deoxythymidine molecule provides a robust and versatile scaffold for chemical modification. nih.gov Its structure, comprising a pyrimidine (B1678525) base (thymine), a 2'-deoxyribose sugar, and a phosphate-accepting 5'-hydroxyl group, offers several sites for structural alteration. wikipedia.org Modifications can be introduced at various positions on both the sugar moiety and the pyrimidine base. umich.edu
Common modifications to the sugar ring include alterations at the 2', 3', and 5' positions. For instance, replacing the 3'-hydroxyl group with other functionalities, such as an azido (B1232118) or amino group, is a key strategy for creating chain-terminating inhibitors of DNA synthesis. rsc.orgnih.gov The pyrimidine base can also be modified, for example, at the C5 position, to introduce reporter groups or alter base-pairing properties. umich.edu This modularity allows chemists to design a vast array of analogues with tailored biochemical properties.
Overview of 3'-Amino and 5,6-Dihydro Modifications in Nucleoside Research
The specific compound under consideration, Thymidine (B127349), 3'-amino-3'-deoxy-5,6-dihydro-, features two significant alterations to the standard deoxythymidine structure.
The 3'-amino modification involves replacing the 3'-hydroxyl group of the deoxyribose sugar with a primary amine (-NH2). This change has a profound biological consequence: the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide during DNA synthesis. wikipedia.org As a result, 3'-amino-modified nucleosides act as potent chain terminators of DNA polymerases. This property is exploited in various biochemical assays and serves as a foundation for the design of antiviral and anticancer agents. nih.govacs.org
The 5,6-dihydro modification involves the reduction of the C5-C6 double bond within the thymine (B56734) base, creating a 5,6-dihydropyrimidine ring. nih.gov This saturation of the bond fundamentally alters the geometry and electronic properties of the nucleobase. In the well-studied analogue, 5,6-dihydrouridine (B1360020) (D), the pyrimidine ring loses its planarity and aromaticity. nih.govresearchgate.net This structural change disrupts the stacking interactions with adjacent bases in a nucleic acid chain and can induce a conformational change in the sugar pucker, leading to localized destabilization and increased flexibility in an RNA or DNA strand. nih.govpnas.org
The combination of these two modifications in a single molecule would theoretically create a nucleoside analogue that not only terminates DNA chain elongation but also introduces significant local structural perturbation.
Research Findings on Related Compounds
While direct research on "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" is not available in published literature, the properties of its parent compounds provide a strong basis for predicting its biochemical characteristics.
Chemical Properties of 3'-Amino-3'-deoxythymidine (B22303)
This compound is a well-characterized nucleoside analogue. Its key physical and chemical properties are summarized in the table below. The presence of the 3'-amino group makes it a substrate for certain kinases, allowing for its conversion to the active triphosphate form within a cell. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H15N3O4 | nih.gov |
| Molecular Weight | 241.24 g/mol | nih.gov |
| IUPAC Name | 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | nih.gov |
| CAS Number | 52450-18-7 | nih.gov |
| XLogP3 | -1 | nih.gov |
Structural Impact of 5,6-Dihydrouridine
The 5,6-dihydro modification is most extensively studied in the context of dihydrouridine (D), a modified nucleoside found in transfer RNA (tRNA). nih.govresearchgate.net
| Structural Feature | Description of Change | Reference |
|---|---|---|
| Base Planarity | Loss of planarity due to saturation of the C5-C6 bond; the base becomes puckered. | nih.gov |
| Base Stacking | Reduced ability to stack with adjacent bases, leading to local destabilization of the helix. | nih.gov |
| Sugar Pucker | Promotes a C2'-endo conformation, in contrast to the C3'-endo conformation typical of A-form RNA. | nih.gov |
| Backbone Flexibility | Increases the local flexibility of the sugar-phosphate backbone. | pnas.org |
Structure
3D Structure
Properties
CAS No. |
213906-36-6 |
|---|---|
Molecular Formula |
C10H17N3O4 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H17N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h5-8,14H,2-4,11H2,1H3,(H,12,15,16)/t5?,6-,7+,8+/m0/s1 |
InChI Key |
BIBDQJTZNUZOQL-UNYLCCJPSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)N |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Interaction with Biological Systems
Interaction with Deoxynucleotide Metabolism Pathways
The biological activity of 3'-amino-3'-deoxythymidine (B22303) is contingent upon its intracellular conversion to its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form, 3'-amino-3'-deoxythymidine-5'-triphosphate (NH2-dTTP). nih.gov This conversion is mediated by cellular kinases. Once formed, NH2-dTTP interferes with the normal processes of DNA replication by interacting with key enzymes in the deoxynucleotide metabolism pathway. nih.gov
The primary mechanism of action for 3'-amino-3'-deoxythymidine is the inhibition of DNA polymerase. nih.gov DNA polymerases are enzymes essential for DNA replication, catalyzing the addition of deoxynucleoside triphosphates to a growing DNA strand. wikipedia.org The triphosphate analogue of 3'-amino-3'-deoxythymidine, NH2-dTTP, acts as a potent inhibitor of this process. nih.gov
NH2-dTTP functions as a competitive inhibitor of DNA polymerase-alpha, directly competing with the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov This competition occurs at the enzyme's active site. Research on the kinetics of this interaction with DNA polymerase-alpha from calf thymus has determined that NH2-dTTP has a Ki (inhibition constant) of 3.3 µM. nih.gov This value is lower than the Km (Michaelis constant) for the natural substrate dTTP, which was found to be 8 µM, indicating a strong binding affinity of the inhibitor for the enzyme. nih.gov
Table 1: Competitive Inhibition Constants for DNA Polymerase-alpha
| Compound | Enzyme Source | Constant Type | Value (µM) | Reference |
| 3'-Amino-3'-deoxythymidine-5'-triphosphate | Calf Thymus | Ki | 3.3 | nih.gov |
| Deoxythymidine Triphosphate (dTTP) | Calf Thymus | Km | 8 | nih.gov |
The presence of 3'-amino-3'-deoxythymidine can disrupt the delicate balance of intracellular deoxynucleotide triphosphate (dNTP) pools. Studies in L1210 leukemia cells demonstrated that the compound led to an accumulation of thymidine (B127349) diphosphate and thymidine triphosphate derived from radiolabeled thymidine. nih.gov This suggests an inhibitory effect on later stages of nucleotide metabolism or DNA synthesis, causing precursors to build up. Furthermore, the phosphorylation of related thymidine analogues has been shown to reduce intracellular levels of dTTP, indicating that the analogue's metabolism can deplete the natural substrate pool required for DNA synthesis. clinpgx.org Altering the relative concentrations of dNTPs can, by itself, shift the balance of polymerase activity towards a state with less proofreading, potentially increasing replication errors. nih.gov
A critical aspect of the mechanism for some nucleoside analogues is their incorporation into a growing DNA strand, which, due to the lack of a 3'-hydroxyl group, terminates further chain elongation. However, for 3'-amino-3'-deoxythymidine, studies have shown that its triphosphate form, NH2-dTTP, inhibits DNA polymerase without being incorporated into the DNA strand. nih.govnih.gov Experiments using radiolabeled [3H]3'-amino-3'-deoxythymidine in L1210 cells failed to detect any incorporation of the analogue into the cells' DNA. nih.gov This indicates that its primary antineoplastic effect stems from its potent competitive inhibition of the polymerase enzyme rather than from acting as a chain terminator after incorporation. nih.gov
The activation of 3'-amino-3'-deoxythymidine begins with its phosphorylation to a monophosphate form, a step catalyzed by deoxynucleoside kinases. nih.govclinpgx.org In mammalian cells, there are several kinases responsible for this salvage pathway, including the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). nih.govnih.gov TK1, a cell-cycle-regulated enzyme, specifically phosphorylates thymidine and its analogues. nih.gov Studies on the related analogue 3'-azido-3'-deoxythymidine (zidovudine or AZT) show that it is readily phosphorylated by cytosolic thymidine kinase, with an apparent Km value (3.0 µM) nearly identical to that of the natural substrate, thymidine (2.9 µM), making it an efficient substrate for the initial phosphorylation step. clinpgx.org The 3'-amino group of 3'-amino-3'-deoxythymidine is tolerated by TK1, allowing for its activation. nih.gov
Following the initial phosphorylation by a thymidine kinase, the resulting 3'-amino-3'-deoxythymidine-5'-monophosphate (NH2-dTMP) must be further phosphorylated to its diphosphate form by thymidylate kinase (TMPK). clinpgx.orgtandfonline.com This step is often rate-limiting in the activation of thymidine analogues. nih.gov Human TMPK is significantly less efficient at phosphorylating modified monophosphates compared to the natural substrate, dTMP. For example, the phosphorylation rate for 3'-azidothymidine-5'-monophosphate (AZT-MP) is drastically lower than for dTMP. clinpgx.orgnih.gov The apparent Km value for AZT-MP is about twice that of dTMP (8.6 µM vs. 4.1 µM), but the maximal phosphorylation rate is only 0.3% of that for the natural substrate. clinpgx.org This poor substrate efficiency causes the monophosphate form of the analogue to accumulate within the cell, where it can act as an alternative-substrate inhibitor of TMPK and also potentially inhibit other enzymes, such as 3' to 5' exonucleases involved in DNA proofreading. nih.govclinpgx.orgnih.gov
Table 2: Kinetic Parameters for Human Thymidylate Kinase (TMPK)
| Substrate | Constant Type | Value (µM) | Max. Phosphorylation Rate (Relative to dTMP) | Reference |
| dTMP | Km | 4.1 | 100% | clinpgx.org |
| 3'-Azidothymidine-5'-monophosphate (AZT-MP) | Km | 8.6 | 0.3% | clinpgx.org |
Role in Thymidylate Synthase Regulation
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.gov The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as the methyl donor. nih.gov Due to its central role in DNA synthesis, TS is a major target for anticancer chemotherapies. wikipedia.orgproteopedia.org Inhibition of TS leads to a depletion of the dTMP pool, which in turn halts DNA synthesis and induces "thymineless cell death," a state particularly effective against rapidly proliferating cancer cells. nih.govproteopedia.org
Various molecules, including folate analogues and nucleotide analogs like 5-fluorouracil (B62378) (5-FU), have been developed to inhibit TS. nih.gov 5-FU is metabolized in the cell to 5-fluorodeoxyuridine monophosphate (FdUMP), which forms a stable covalent complex with TS and the folate cofactor, thereby inactivating the enzyme. nih.govproteopedia.org
The 3'-amino-3'-deoxythymidine moiety, a component of the subject compound, is known to exert its biological effects after intracellular phosphorylation to its triphosphate form. Studies on 3'-amino-3'-deoxythymidine have shown that its triphosphate derivative, 3'-amino-3'-deoxythymidine-5'-triphosphate, acts as a competitive inhibitor with respect to dTTP for DNA polymerase α. nih.gov This inhibition of DNA polymerase is a primary mechanism of its antineoplastic activity, leading to a decrease in the incorporation of thymidine into DNA. nih.gov While this demonstrates that the 3'-amino-thymidine structure interferes with DNA synthesis, direct regulation of thymidylate synthase by 3'-amino-3'-deoxy-5,6-dihydrothymidine is not extensively documented. The biological activity is primarily associated with the inhibition of DNA polymerases after the nucleoside is activated to its triphosphate form. nih.gov The 5,6-dihydro modification on the thymine (B56734) base is recognized as a form of DNA damage, which is processed by different cellular mechanisms. nih.gov
Influence on Nucleic Acid Structural Integrity and Recognition
Effects on Duplex DNA Thermal Stability and Hydrogen Bonding
The incorporation of modified nucleotides can significantly alter the stability of duplex DNA. The 5,6-dihydrothymine moiety within the "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" structure introduces substantial instability. The saturation of the C5-C6 double bond in the thymine ring results in a loss of aromaticity and a non-planar conformation, which perturbs the regular B-form DNA structure. nih.govresearchgate.net
The stability of a DNA duplex is primarily maintained by hydrogen bonds between complementary bases and base-stacking interactions. wikipedia.org The non-planar 5,6-dihydrothymine ring is expected to compromise the optimal geometry for Watson-Crick hydrogen bonding with adenine. Computational studies on base pairs involving 5,6-dihydrothymine have been performed to characterize the hydrogen bonding patterns and stability. plos.org The general principle is that lesions that distort the helix, such as dihydropyrimidines, lower the melting temperature (Tm) of the duplex.
Table 1: Effect of a Dihydro-Thymidine Analogue on DNA Duplex Melting Temperature (Tm) Data derived from studies on the related compound 5R-5,6-dihydro-5-hydroxythymidine (1).
| Duplex Sequence (5' to 3') | Complementary Base to Lesion | Tm (°C) of Unmodified Duplex | Tm (°C) of Duplex with Lesion (1) | ΔTm (°C) |
| GCA GCG XGC AGC G | A | 59.8 | 49.0 | -10.8 |
| GCA GCG XGC AGC G | G | 59.8 | 46.8 | -13.0 |
| GCA GCG XGC AGC G | C | 59.8 | 46.1 | -13.7 |
| GCA GCG XGC AGC G | T | 59.8 | 45.4 | -14.4 |
Source: Adapted from Greenberg, M. M., et al. (1999). Nucleic Acids Research. nih.gov
Disruption of Base Stacking Interactions in Modified Oligonucleotides
Base stacking, the interaction between the planar aromatic surfaces of adjacent nucleobases, is a major stabilizing force in the DNA double helix. wikipedia.org The introduction of a 5,6-dihydrothymine lesion severely disrupts these interactions. The saturation of the C5-C6 bond renders the pyrimidine (B1678525) ring non-planar and non-aromatic, which fundamentally compromises its ability to participate in effective π-π stacking with neighboring bases. nih.govbiorxiv.org
Research on oligonucleotides containing 5R-5,6-dihydro-5-hydroxythymidine showed that the lesion not only destabilizes the duplex but also disrupts base pairing and stacking at the 5'-adjacent nucleotide. oup.comnih.gov This local disruption can lead to a greater propensity for misincorporation of nucleotides at the adjacent site during replication. oup.com Similarly, in tRNA, 5,6-dihydrouridine (B1360020) residues adopt an unstacked conformation, which creates a wider groove and allows for specific protein interactions. biorxiv.org This inherent inability to stack is a key structural feature of dihydropyrimidines and would be a dominant characteristic of any oligonucleotide incorporating 3'-amino-3'-deoxy-5,6-dihydrothymidine.
Conformational Perturbations Induced by the 5,6-Dihydrothymine Moiety
The 5,6-dihydrothymine moiety induces significant and localized conformational changes in a nucleic acid duplex. The primary perturbation arises from the loss of planarity of the pyrimidine ring upon reduction of the C5-C6 double bond. nih.govresearchgate.net This conversion from a planar, aromatic structure to a saturated, puckered ring disrupts the regular, repeating geometry of B-form DNA.
Structural consequences of this modification include:
Non-planar Base: The dihydropyrimidine (B8664642) ring is no longer flat, which interferes with both base stacking and standard Watson-Crick base pairing. nih.govbiorxiv.org
Altered Ribose Pucker: Dihydrouridine in RNA has been shown to favor a C2'-endo sugar pucker, a conformation that increases the distance between adjacent phosphate (B84403) groups and adds flexibility to the sugar-phosphate backbone. nih.gov
Wider Groove: In the context of tRNA, dihydrouridine residues can create a wider groove between different loops of the molecule, facilitating the docking of proteins. biorxiv.org
These perturbations collectively mark the site of the lesion as a point of significant structural distortion, which is a key signal for recognition by DNA repair machinery.
Enzymatic Recognition and Processing by Nucleases and DNA Repair Enzymes
The presence of 3'-amino-3'-deoxy-5,6-dihydrothymidine in a DNA strand presents a complex substrate for cellular enzymes, involving recognition of the damaged base and a block to synthesis.
The 5,6-dihydrothymine (DHT) lesion is a product of oxidative DNA damage and is recognized and excised by the base excision repair (BER) pathway. nih.gov The primary enzyme responsible for removing this lesion is Endonuclease III (Nth), a DNA glycosylase that cleaves the N-glycosidic bond to release the damaged base. acs.org The Fpg (or MutM) protein has also been shown to have some activity on DHT. acs.org Following base removal, the resulting abasic (AP) site is processed by an AP endonuclease, a DNA polymerase, and a DNA ligase to restore the correct sequence. However, studies have shown that a persistent DHT lesion can impair the repair of other closely located lesions, suggesting it can interfere with the efficiency of the BER pathway. nih.gov
The 3'-amino group on the deoxyribose sugar acts as a potent chain terminator for DNA synthesis. nih.govmdpi.com DNA polymerases require a free 3'-hydroxyl group to catalyze the formation of a phosphodiester bond with the next incoming nucleotide. wikipedia.org The substitution of this hydroxyl with an amino group prevents chain elongation. mdpi.com Therefore, if 3'-amino-3'-deoxy-5,6-dihydrothymidine were incorporated into a growing DNA strand, it would halt further synthesis by DNA polymerases.
This dual nature complicates enzymatic processing. While a DNA glycosylase like Endonuclease III could recognize and excise the DHT base, the subsequent repair steps requiring DNA polymerase β would be blocked by the 3'-amino terminus. The human ERCC1-XPF endonuclease is known to be involved in the removal of some 3'-blocking chain-terminating nucleoside analogs, suggesting a possible alternative repair pathway. mdpi.com
Biochemical Pathway Analysis of Related 3'-Amino-5,6-dihydrouridine Analogues
The biosynthesis of the 5,6-dihydropyrimidine core is well-characterized in the context of tRNA modification. The related nucleoside, 5,6-dihydrouridine (D), is synthesized from uridine (B1682114) (U) within a tRNA molecule. nih.govresearchgate.net This conversion is a redox reaction catalyzed by a conserved family of flavoenzymes known as dihydrouridine synthases (Dus). pnas.orgebi.ac.uk
The general biochemical pathway is as follows:
Enzyme Family: Dihydrouridine synthases (Dus). ebi.ac.uk
Substrate: A specific uridine residue within a folded pre-tRNA molecule.
Cofactors: These enzymes are typically dependent on a reduced flavin cofactor (such as FMNH₂ or FADH₂) which is generated using NADPH as the ultimate reducing agent. pnas.orgebi.ac.uk
Reaction: The Dus enzyme catalyzes the reduction (hydrogenation) of the C5-C6 double bond of the uridine base to produce a 5,6-dihydrouridine residue. nih.govpnas.org
While the direct biosynthetic pathway for 3'-amino-5,6-dihydrouridine is not described, more complex analogues of dihydrouridine have been identified in nature. For example, in the tRNALys(UUU) of Trypanosoma brucei, a novel post-transcriptional modification, 3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine , has been discovered at position U47. nih.gov This demonstrates that after the initial formation of the 5,6-dihydrouridine base, further enzymatic modifications can occur to attach additional chemical moieties. The synthesis of this specific analogue would involve the initial Dus-catalyzed reduction of uridine, followed by a subsequent enzymatic step to transfer the 3-amino-3-carboxypropyl group, likely from a donor molecule such as S-adenosyl-methionine after its decarboxylation.
Despite a comprehensive search for the chemical compound "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-," no specific information was found regarding its molecular and biochemical mechanisms of interaction with biological systems, particularly in the context of post-transcriptional modification in RNA (e.g., tRNA) and the enzymatic machinery responsible for such modifications.
The performed searches yielded information on related but distinct molecules: "3'-amino-3'-deoxythymidine" and "5,6-dihydrouridine."
3'-amino-3'-deoxythymidine is a known analogue of thymidine and has been studied for its biological activities, primarily as an inhibitor of DNA synthesis.
5,6-dihydrouridine is a modified nucleoside found in transfer RNA (tRNA). The enzymes responsible for its formation, dihydrouridine synthases, act on uridine residues within tRNA molecules to create this modification. These enzymes play a crucial role in the proper folding and function of tRNA.
However, no scientific literature or data could be retrieved that describes the synthesis, existence, or biological role of a molecule combining both the "3'-amino-3'-deoxy" and "5,6-dihydro" modifications on a thymidine scaffold. Furthermore, no information was found concerning the potential for such a compound to be a substrate for tRNA modifying enzymes or to be involved in post-transcriptional modification pathways.
Therefore, the requested article focusing on the molecular and biochemical mechanisms of "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" in relation to tRNA cannot be generated based on the currently available scientific information.
Advanced Research Methodologies and Applications in Chemical Biology
Biophysical and Structural Characterization Techniques
To understand the structural and functional consequences of incorporating 3'-amino-3'-deoxy-5,6-dihydrothymidine into oligonucleotides, a variety of biophysical and structural characterization techniques are employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of oligonucleotides in solution. bruker.com Both one-dimensional and two-dimensional NMR experiments can provide detailed information about the conformation of the sugar-phosphate backbone, the glycosidic torsion angles, and the base pairing interactions.
For oligonucleotides containing modified residues, NMR can reveal the local perturbations caused by the modification. For instance, proton NMR studies on 6-hydroxylated dihydrothymidine derivatives have shown a correlation between the configuration at the C6 position and the conformation of the furanose ring. nih.gov Such studies can elucidate how the saturated pyrimidine (B1678525) ring of 5,6-dihydrothymidine (B1329944) affects the local helical parameters of a DNA duplex. 31P NMR is particularly useful for probing the conformation of the phosphate (B84403) backbone. oup.comnih.gov
Table 2: Representative NMR Parameters for Oligonucleotide Structural Analysis
| Parameter | Information Gained |
| Chemical Shifts (¹H, ¹³C, ³¹P) | Provides information on the local electronic environment and can indicate non-standard conformations. |
| Nuclear Overhauser Effect (NOE) | Provides through-space distance constraints between protons, crucial for determining the overall 3D structure. |
| Scalar Couplings (J-couplings) | Provides information on dihedral angles, particularly within the deoxyribose sugar rings, to determine their pucker. |
| Relaxation Times (T₁, T₂) | Gives insights into the dynamics and flexibility of the oligonucleotide at various timescales. |
This table summarizes key NMR parameters and the structural and dynamic information they provide, which are essential for characterizing oligonucleotides containing modified nucleosides like 3'-amino-3'-deoxy-5,6-dihydrothymidine.
X-ray crystallography provides high-resolution structural information of molecules in the solid state. nih.gov For oligonucleotides, this technique can reveal the precise atomic details of the helical structure, base pairing, and the conformation of modified residues. mun.cabioninja.com.augatech.edu Crystallizing an oligonucleotide containing 3'-amino-3'-deoxy-5,6-dihydrothymidine, either alone or in a complex with a binding partner such as a protein, would offer invaluable insights into its structural impact.
The diffraction pattern obtained from an X-ray experiment on a crystal can be used to calculate an electron density map, from which a detailed three-dimensional model of the molecule can be built. mun.cabioninja.com.au This would allow for the direct visualization of how the non-planar 5,6-dihydrothymine base and the 3'-amino group are accommodated within a DNA duplex or a protein binding pocket. Such information is critical for understanding the molecular basis of recognition and for the rational design of improved oligonucleotide-based therapeutics and diagnostics.
Computational Modeling and Molecular Dynamics Simulations of Modified Nucleic Acids
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in chemical biology for investigating the structural and dynamic properties of nucleic acids and their analogs. These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone. By simulating the interactions and movements of atoms over time, researchers can predict how chemical modifications to nucleosides, such as those in Thymidine (B127349), 3'-amino-3'-deoxy-5,6-dihydro-, might alter the conformation, stability, and binding properties of DNA and RNA.
The process typically involves building a model of the modified nucleic acid, often integrated into a DNA or RNA strand, and solvating it in a water box with appropriate ions to mimic physiological conditions. The system is then subjected to energy minimization and a series of simulations to equilibrate it before a production run is performed to collect data on the molecule's trajectory. Analysis of these trajectories can reveal key structural parameters such as bond lengths, bond angles, dihedral angles, and root-mean-square deviations (RMSD) to assess structural stability. nih.gov
Development of In Vitro Biochemical Assay Systems
The biological activity of nucleoside analogs is often dependent on their interaction with cellular enzymes, particularly kinases that phosphorylate them to their active triphosphate forms, and polymerases that may incorporate them into nucleic acids. In vitro biochemical assays are crucial for characterizing these interactions. While specific kinetic data for Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- are not available, studies on the related compound, 3'-amino-3'-deoxythymidine (B22303), provide a framework for understanding its potential enzymatic interactions.
The triphosphate form of 3'-amino-3'-deoxythymidine (3'-amino-dATP) has been shown to be a competitive inhibitor of DNA polymerase. nih.gov In a study using calf thymus DNA polymerase-alpha, 3'-amino-dATP competitively inhibited the incorporation of the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov The inhibition constant (Ki) for 3'-amino-dATP was determined to be 3.3 µM, while the Michaelis constant (Km) for dTTP was 8 µM in the same system. nih.gov This indicates a strong inhibitory effect on DNA synthesis. nih.gov
These findings suggest that the 3'-amino group, after phosphorylation to the triphosphate, is a key determinant for the inhibitory activity against DNA polymerase. The absence of the 3'-hydroxyl group, which is replaced by an amino group, would likely act as a chain terminator if incorporated into a growing DNA strand.
Table 1: Comparative Enzyme Kinetic Parameters for 3'-amino-3'-deoxythymidine-5'-triphosphate and dTTP Data from studies on 3'-amino-3'-deoxythymidine, a related compound.
| Compound | Enzyme | Substrate | Km (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|---|
| 3'-amino-3'-deoxythymidine-5'-triphosphate | DNA polymerase-alpha | dTTP | 8 | 3.3 | Competitive |
Cell-free systems provide a valuable tool for studying the metabolic fate of nucleoside analogs without the complexities of cellular transport and feedback mechanisms. Such systems can elucidate the phosphorylation cascade that activates or degrades a compound.
Research on the metabolism of [3H]-labeled 3'-amino-3'-deoxythymidine in a cell-free extract from L1210 leukemia cells demonstrated its conversion into mono-, di-, and triphosphate derivatives. nih.gov The distribution of the radiolabel in the acid-soluble fraction was found to be approximately 50% as the parent nucleoside, 20% as the monophosphate, 10% as the diphosphate (B83284), and 20% as the triphosphate. nih.gov This indicates that cellular kinases can phosphorylate the 3'-amino-modified nucleoside, which is a prerequisite for its potential activity as a polymerase inhibitor. nih.gov
The study also revealed that 3'-amino-3'-deoxythymidine could interfere with the metabolism of natural thymidine, leading to an accumulation of thymidine di- and triphosphates. nih.gov This suggests that the analog or its phosphorylated derivatives may inhibit enzymes involved in the deoxynucleotide metabolic pathway. nih.gov
The impact of the 5,6-dihydro modification on the metabolism of Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- would be an important area for investigation, as this modification could influence its recognition and processing by cellular kinases.
Table 2: Metabolic Distribution of [3H]3'-amino-3'-deoxythymidine in L1210 Cell-Free Extract Data from studies on 3'-amino-3'-deoxythymidine, a related compound.
| Metabolite | Percentage of Radioactivity |
|---|---|
| 3'-amino-3'-deoxythymidine | 50% |
| 3'-amino-3'-deoxythymidine monophosphate | 20% |
| 3'-amino-3'-deoxythymidine diphosphate | 10% |
| 3'-amino-3'-deoxythymidine triphosphate | 20% |
Comparative Analysis and Future Research Directions in Modified Nucleoside Chemistry
Comparative Studies with Other 3'-Modified Deoxythymidine Analogues
Modifications at the 3'-position of the deoxyribose sugar are fundamental to the mechanism of many antiviral and anticancer nucleoside analogues. The absence of the 3'-hydroxyl group, which is essential for the formation of the 3',5'-phosphodiester bond, leads to the termination of DNA chain elongation when these analogues are incorporated by a polymerase. numberanalytics.com The nature of the substituent replacing the 3'-hydroxyl group significantly influences the analogue's interaction with enzymes and its cellular activity.
The biological activity of 3'-modified deoxythymidine analogues is critically dependent on the substituent at the 3'-position. The comparison between 3'-amino, 3'-azido, and 3'-deoxy (lacking any substituent other than hydrogen) analogues reveals key structure-activity relationships (SAR).
3'-Azido-3'-deoxythymidine (Azidothymidine, AZT): The 3'-azido group is a relatively bulky and electronegative moiety. mdpi.com Its structure allows it to be efficiently phosphorylated by cellular kinases to its active triphosphate form. clinpgx.org The resulting AZT-triphosphate (AZT-TP) is a potent inhibitor of viral reverse transcriptases (RT), such as that of HIV-1, where it acts as a competitive inhibitor and a chain terminator upon incorporation. clinpgx.orgnih.govsigmaaldrich.com The selectivity of AZT arises because HIV-1 RT accommodates the 3'-azido group more readily than cellular DNA polymerases, although inhibition of the latter, particularly mitochondrial DNA polymerase gamma, is associated with its toxicity. nih.govnih.gov
3'-Amino-3'-deoxythymidine (B22303): The replacement of the 3'-hydroxyl with a primary amino group results in an analogue with a different activity profile. The 3'-amino group is smaller than the azido (B1232118) group and possesses a different electronic character and hydrogen-bonding capability. Like AZT, it must be phosphorylated to its 5'-triphosphate to be active. nih.gov Studies have shown that 3'-amino-3'-deoxythymidine has potent antineoplastic activity against certain cancer cell lines. nih.gov The triphosphate form acts as a competitive inhibitor of DNA polymerase-alpha. nih.gov The differences in size and polarity between the amino and azido groups lead to differential recognition by various polymerases, defining their distinct therapeutic applications.
3'-Deoxythymidine (B150655): This analogue represents the simplest modification, with the 3'-hydroxyl group replaced by a hydrogen atom. Lacking a polar substituent at this position, it still functions as a DNA chain terminator after phosphorylation. It has been investigated primarily as a component of more complex conjugates designed to target cancer cells. For instance, a 3'-deoxythymidine-phenylquinoxaline conjugate was developed to selectively target thymidine (B127349) kinases that are overexpressed in cancer cells, leading to the inhibition of DNA synthesis. plos.orgnih.gov
The key takeaway from SAR studies is that while the absence of the 3'-OH group confers the chain-terminating ability, the specific substituent at this position dictates the analogue's substrate specificity for kinases and polymerases, thereby determining its therapeutic window and primary application. chemrxiv.org
The distinct 3'-substituents lead to different mechanisms of enzyme inhibition and varied cellular responses.
Enzyme Inhibition: Both 3'-azido-3'-deoxythymidine (AZT) and 3'-amino-3'-deoxythymidine require intracellular phosphorylation to their triphosphate forms to exert their inhibitory effects.
AZT: AZT is phosphorylated by cellular thymidine kinase to AZT-monophosphate (AZT-MP). clinpgx.org Subsequent phosphorylation to the diphosphate (B83284) and triphosphate forms is also carried out by host cell enzymes. clinpgx.org AZT-TP is a potent competitive inhibitor of HIV reverse transcriptase. clinpgx.org It also acts as a competitive inhibitor with respect to thymidine triphosphate (TTP) for mitochondrial thymidine kinase 2 (TK2), which can lead to the depletion of mitochondrial TTP pools and contribute to toxicity. nih.govnih.gov
3'-Amino-3'-deoxythymidine: This analogue is also phosphorylated to its mono-, di-, and triphosphate derivatives within cells. nih.gov The resulting 3'-amino-3'-deoxythymidine-5'-triphosphate acts as a competitive inhibitor against deoxythymidine triphosphate (dTTP) in reactions catalyzed by DNA polymerase-alpha, a key enzyme in cellular DNA replication. nih.gov The reported inhibition constant (Ki) for this interaction was 3.3 µM, indicating potent inhibition. nih.gov
Cellular Response: The cellular consequences of exposure to these analogues differ significantly.
AZT: Upon incorporation into DNA, AZT acts as a chain terminator. nih.gov This incorporation is not always perfectly selective, and its presence in cellular DNA can lead to genotoxicity, including the induction of mutations and large gene deletions. nih.gov The cellular response to AZT can involve DNA repair mechanisms that attempt to remove the incorporated analogue. nih.gov AZT also inhibits telomerase activity in cancer cells. nih.gov
3'-Amino-3'-deoxythymidine: Its primary cellular effect is the potent inhibition of DNA replication, leading to cytostatic or cytotoxic effects in rapidly dividing cells, such as cancer cells. nih.gov Studies in L1210 leukemia cells showed that it decreased the incorporation of thymidine into DNA and caused an accumulation of thymidine di- and triphosphates. nih.gov Notably, in these studies, the incorporation of the 3'-amino analogue into DNA was not detectable, suggesting its primary mechanism might be the inhibition of DNA polymerase rather than chain termination via incorporation. nih.gov
Table 1: Comparative Properties of 3'-Modified Deoxythymidine Analogues
| Feature | 3'-Azido-3'-deoxythymidine (AZT) | 3'-Amino-3'-deoxythymidine | 3'-Deoxythymidine |
|---|---|---|---|
| Primary Biological Activity | Antiviral (HIV) sigmaaldrich.com | Antineoplastic nih.gov | Anticancer (as conjugate) plos.org |
| Active Form | 5'-Triphosphate nih.gov | 5'-Triphosphate nih.gov | 5'-Triphosphate (in conjugate form) plos.org |
| Primary Enzyme Target | HIV Reverse Transcriptase clinpgx.org | DNA Polymerase-alpha nih.gov | Thymidine Kinases (in conjugate form) plos.org |
| Mechanism of Inhibition | Competitive inhibitor and chain terminator nih.govnih.gov | Competitive inhibitor nih.gov | Chain terminator, inhibits DNA synthesis plos.org |
| Key Cellular Response | DNA chain termination, potential for mutagenesis nih.govnih.gov | Inhibition of DNA replication, accumulation of cellular dTTP nih.gov | Selective inhibition of DNA synthesis in cancer cells plos.org |
Analysis with Other 5,6-Dihydro-Pyrimidine Nucleosides
The saturation of the C5-C6 double bond in the pyrimidine (B1678525) ring to form a 5,6-dihydropyrimidine is a less common but structurally significant modification. This change transforms the planar, aromatic pyrimidine base into a non-planar, flexible ring, profoundly affecting its conformational properties and interactions. mdpi.com
The planarity of natural nucleobases is crucial for the stability of the DNA double helix through base stacking interactions. Modifying the base by creating a 5,6-dihydro derivative disrupts this planarity.
Conformational Flexibility: Dihydropyrimidine (B8664642) rings are puckered and more flexible than their unsaturated counterparts. This increased flexibility impacts the sugar pucker conformation of the nucleoside. researchgate.net For example, the modified nucleoside 5,6-dihydrouridine (B1360020), found naturally in tRNA, tends to favor a C2'-endo (South) sugar pucker. glenresearch.com This conformation imparts greater flexibility to the RNA chain, which is important in non-helical regions like loops. glenresearch.com In contrast, many other modifications, such as 2'-fluoro or locked nucleic acids (LNA), lock the sugar into a C3'-endo (North) conformation to enhance binding affinity in duplexes. glenresearch.com The 5,6-dihydro modification in "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" would therefore be expected to increase the local flexibility of a DNA or RNA strand it is part of.
The conversion of the planar pyrimidine to a non-planar dihydropyrimidine introduces new chiral centers at the C5 and C6 positions, leading to the possibility of multiple diastereomers. This stereochemistry is critical for recognition by biological macromolecules like enzymes.
Enzyme-Substrate Interaction: The precise three-dimensional shape of a nucleoside analogue is paramount for its recognition and processing by cellular kinases and polymerases. The stereochemistry of the substituents on the dihydropyrimidine ring will dictate how the molecule fits into the active site of an enzyme. Studies on other molecules with dihydropyrimidine rings have shown that different stereoisomers can have vastly different biological activities, as the specific orientation of substituents can either facilitate or prevent effective binding to a protein target. nih.gov For the subject compound, the specific stereoisomers arising from the dihydro-base would be recognized differently by thymidine kinase for the initial phosphorylation step and subsequently by DNA polymerases.
Chirality and Biological Activity: The importance of stereochemistry in biological recognition is a well-established principle. nih.govbiorxiv.org The specific spatial arrangement of atoms in a ligand determines its ability to interact with a chiral biological target. An analogue with an "incorrect" stereochemical configuration at the base may not be a substrate for the necessary activating enzymes, rendering it biologically inert. Therefore, the biological activity of any 5,6-dihydro-pyrimidine nucleoside, including "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-", would be intrinsically linked to its specific stereoisomer.
Emerging Paradigms in Nucleoside Analog Design
The field of nucleoside analogue design is continually evolving to overcome challenges such as drug resistance, poor bioavailability, and off-target toxicity. nih.gov Several innovative strategies are shaping the future of this therapeutic class.
Prodrug Strategies: A major hurdle for nucleoside analogues is the reliance on cellular kinases for activation, a common site for resistance mutations. To bypass the initial, often rate-limiting, phosphorylation step, various prodrug approaches have been developed. researchgate.net These include phosphoramidate (B1195095) (ProTide) and other phosphate-masked prodrugs that deliver the monophosphate form of the nucleoside directly into the cell. researchgate.net Another strategy involves esterification of the sugar hydroxyl groups to improve lipophilicity and oral bioavailability. researchgate.net
Novel Chemical Scaffolds: Researchers are moving beyond traditional modifications of the sugar or base and are designing nucleoside analogues with entirely new core structures. biorxiv.org Carbobicyclic nucleosides, where the furanose oxygen is replaced by a carbon, and other constrained analogues are being synthesized to pre-organize the molecule into a biologically active conformation, potentially increasing target affinity and specificity. biorxiv.org
Targeting and Combination Therapy: There is a growing interest in designing nucleoside analogues that target different aspects of viral replication or cancer cell metabolism. nih.gov This includes the development of inhibitors for enzymes other than polymerases, or compounds that disrupt the cellular nucleotide pool, creating a synergistic effect when used in combination with traditional polymerase inhibitors. nih.gov
Scalable and Flexible Synthesis: Advances in synthetic chemistry are enabling more rapid, flexible, and scalable production of nucleoside analogues. digitellinc.com New methods using organocatalysis allow for the construction of diverse analogues from simple, achiral starting materials, which can accelerate the drug discovery and development process. digitellinc.com
These emerging paradigms highlight a shift towards more rational design principles aimed at creating highly specific, potent, and less toxic nucleoside-based therapeutics. numberanalytics.com
Rational Design for Modulating Specific Enzyme Targets
The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. This approach leverages the three-dimensional structure of a target enzyme to design molecules that can bind with high affinity and specificity, thereby modulating its activity. While direct studies on the rational design of Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- for specific enzyme targets are not extensively documented, the principles can be inferred from research on related compounds.
For instance, derivatives of 5,6-dihydrothymidine (B1329944) have been shown to act as competitive inhibitors of Ehrlich's ascites cells thymidine kinase. nih.gov This suggests that the 5,6-dihydropyrimidine ring of the target compound could be a key pharmacophore for enzymes that recognize thymidine or its metabolites. The saturation of the 5,6-double bond in the pyrimidine ring alters its conformation and electronic properties, which can be exploited for selective targeting.
Furthermore, the 3'-amino group is a known feature in various enzyme inhibitors. For example, 3-aminobenzamide (B1265367) is a potent inhibitor of poly(ADP-ribose)polymerase (PARP). nih.govselleckchem.com The introduction of an amino group at the 3'-position of the deoxyribose sugar, as in Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-, could therefore be a strategic modification to target a range of enzymes, including polymerases, kinases, and other nucleotide-binding proteins. The combination of the 5,6-dihydrothymine base and the 3'-amino group presents a unique scaffold that could be rationally optimized for enhanced potency and selectivity against specific enzymatic targets. Structure-based drug design, employing techniques like computational modeling and X-ray crystallography, would be instrumental in identifying and refining interactions between this modified nucleoside and the active sites of target enzymes. nih.govnih.gov
Strategies for Enhancing Oligonucleotide Stability and Specificity
The therapeutic potential of oligonucleotides is often limited by their susceptibility to nuclease degradation and their binding affinity to target sequences. Chemical modifications are crucial for overcoming these limitations. The incorporation of "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" into oligonucleotides could offer several advantages in terms of stability and specificity.
The 5,6-dihydro modification of thymidine (5,6-dihydro-dT) is a known modification used in custom oligonucleotide synthesis, suggesting its role in enhancing stability. sigmaaldrich.com The saturation of the C5-C6 double bond in the pyrimidine ring makes the nucleoside more resistant to degradation by certain nucleases. Studies on oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines, which are derivatives of dihydrouridine, have demonstrated increased thermal stability of duplexes with complementary RNA and enhanced resistance to both 3'-exonucleases and endonucleases. nih.gov
Other well-established strategies to improve oligonucleotide stability that could be used in conjunction with "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" include:
Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone renders the linkage more resistant to nuclease degradation. idtdna.com
2'-O-Methyl (2'OMe) modifications: This modification increases the melting temperature (Tm) of RNA:RNA duplexes and provides resistance to single-stranded endonucleases. idtdna.com
Inverted dT: Incorporation of an inverted deoxythymidine at the 3' end creates a 3'-3' linkage that inhibits degradation by 3' exonucleases. idtdna.com
Conjugation: Attaching molecules like cholesterol or polyethylene (B3416737) glycol (PEG) can enhance cellular uptake and protect against enzymatic degradation. synoligo.com
The combination of the 5,6-dihydrothymidine base with a 3'-amino group could lead to oligonucleotides with superior stability and specificity, making them promising candidates for antisense and RNAi applications.
| Modification Strategy | Effect on Oligonucleotide Properties | Potential Synergy with Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- |
| 5,6-Dihydropyrimidine | Increased nuclease resistance, altered conformation | Core component of the target compound, expected to enhance stability. |
| 3'-Amino Group | Potential for increased nuclease resistance and binding affinity | The second key feature of the target compound, likely contributing to overall stability. |
| Phosphorothioate Linkages | Broad nuclease resistance | Can be incorporated throughout the oligonucleotide backbone for enhanced protection. |
| 2'-O-Methyl Modifications | Increased thermal stability and endonuclease resistance | Can be used on other nucleosides within the same oligonucleotide. |
| 3'-Inverted Nucleotide | Protection from 3'-exonucleases | A useful end-capping strategy to complement the internal modifications. |
| Conjugation (e.g., Cholesterol, PEG) | Improved cellular uptake and in vivo stability | Can be attached to the oligonucleotide to enhance drug delivery properties. |
Unexplored Research Avenues and Future Outlook
The unique chemical structure of "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" opens up several unexplored avenues for research with significant potential in chemical biology and therapeutics.
The biological roles of this specific modified nucleoside are largely unknown. However, based on its constituent parts, several potential pathways and targets can be proposed for future investigation.
5,6-Dihydrothymidine is a known metabolite of thymine (B56734), formed by the enzyme dihydropyrimidine dehydrogenase (DPD). caymanchem.com This enzyme is the initial and rate-limiting step in the pyrimidine catabolic pathway, which breaks down uracil (B121893) and thymine. nih.gov Therefore, "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" could potentially interact with DPD or other enzymes in this pathway, such as dihydropyrimidinase or β-ureidopropionase. Investigating its effect on pyrimidine metabolism could reveal novel regulatory roles or therapeutic opportunities.
Furthermore, the related compound dihydrouridine is a conserved modification found in tRNA and mRNA, where it is introduced by dihydrouridine synthases (DUS). researchgate.netacs.org These enzymes and the modification itself are implicated in regulating tRNA structure, stability, and codon-specific translation. researchgate.netresearchgate.net It would be of great interest to explore whether "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" can be recognized or processed by DUS enzymes or if it can influence the dihydrouridylation of cellular RNAs.
Modified nucleosides are increasingly being used to develop sophisticated chemical biology tools for studying biological processes. "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" could be integrated into such tools in several ways.
Activity-Based Probes: Inspired by the use of 5-halopyrimidines to create activity-based probes for DUS enzymes, researchgate.netacs.org "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" could be further modified with a reactive group to serve as a probe for enzymes that bind or process it. This would enable the identification and characterization of its interacting proteins in a cellular context.
Metabolic Labeling: Strategies for the metabolic incorporation of modified pyrimidine nucleosides into cellular RNA are being developed to study RNA trafficking and turnover. figshare.comprinceton.edu By engineering the appropriate nucleoside salvage pathway enzymes, it may be possible to incorporate "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" into cellular RNA, allowing for the investigation of its effects on RNA stability, localization, and function.
Photoaffinity Probes: The development of photoaffinity probes from dihydropyridine (B1217469) derivatives for identifying protein targets demonstrates a powerful approach. mdpi.com Attaching a photoactivatable group to "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" could facilitate the covalent cross-linking to its binding partners upon UV irradiation, enabling their identification and the characterization of their binding sites.
High-throughput screening (HTS) is a powerful method for systematically testing large libraries of compounds to identify molecules with a desired biological activity. limes-institut-bonn.deduke.edu HTS assays could be developed to explore the functional characteristics of "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" and its derivatives.
For example, HTS could be employed to:
Identify Enzyme Inhibitors: Libraries of compounds based on the "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" scaffold could be screened against a panel of enzymes, such as kinases, polymerases, and enzymes of the pyrimidine metabolic pathway, to identify potent and selective inhibitors. researchgate.netnih.gov
Discover Modulators of RNA Function: If incorporated into oligonucleotides, HTS could be used to screen for sequences that, due to the presence of this modification, exhibit enhanced antisense or RNAi activity, or that can act as aptamers to bind specific protein targets.
Elucidate Cellular Phenotypes: Phenotypic screening using HTS can identify compounds that induce a specific cellular response, such as cell death in cancer cells or inhibition of viral replication. Screening "Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-" and its analogs in various disease models could uncover novel therapeutic applications.
The application of HTS, combined with subsequent secondary screening and biophysical characterization methods like native mass spectrometry, would be a crucial step in unlocking the full potential of this modified nucleoside in drug discovery and chemical biology. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3'-amino-3'-deoxy-5,6-dihydrothymidine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves phosphoramidite chemistry or nucleoside modification protocols. For example, activated intermediates like 5'-deoxy-5'-bisphosphonate derivatives can be synthesized using tetrahydrofuran (THF) as a solvent, with triethylamine (Et₃N) to neutralize byproducts (e.g., HCl). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography . Purity validation requires HPLC (high-performance liquid chromatography) paired with mass spectrometry (LC-MS) to confirm molecular weight and absence of side products .
Q. How does the 5,6-dihydro modification influence the compound’s stability under experimental conditions?
- Methodological Answer : The 5,6-dihydro structure increases susceptibility to oxidation. Stability assays should include radical scavengers (e.g., cysteine) to mitigate degradation via hydrogen abstraction, as observed in aqueous KBr solutions. Kinetic studies (e.g., rate constants for radical interactions) are critical for designing storage conditions .
Q. What analytical techniques are essential for characterizing 3'-amino-3'-deoxy-5,6-dihydrothymidine?
- Methodological Answer : Nuclear magnetic resonance (NMR) (¹H, ¹³C, and ³¹P) resolves stereochemistry and confirms the 3'-amino substitution. X-ray crystallography provides atomic-level structural details, while LC-MS ensures mass accuracy. For phosphorylated derivatives, ³¹P NMR is indispensable for verifying phosphate linkage integrity .
Advanced Research Questions
Q. How does the 3'-amino group modulate interactions with nucleic acid-processing enzymes (e.g., polymerases or kinases)?
- Methodological Answer : Competitive inhibition assays using radiolabeled substrates (e.g., [³H]thymidine) can quantify binding affinity. Structural studies (e.g., X-ray crystallography or cryo-EM) reveal electrostatic interactions between the 3'-amino group and lysine residues in enzyme active sites, as seen in Ago-2 protein interactions with 5'-phosphorylated siRNA .
Q. What strategies enhance the metabolic stability of 3'-amino-3'-deoxy-5,6-dihydrothymidine derivatives in in vivo studies?
- Methodological Answer : Introduce steric hindrance (e.g., bulky substituents at the 5' position) or replace labile hydrogens with fluorine. Bisphosphonate modifications (e.g., 5'-CHP₂) improve resistance to phosphatases, though potency trade-offs require dose-response assays (IC₅₀ comparisons) .
Q. Can quantitative structure-activity relationship (QSAR) models predict the biological activity of modified 3'-amino-3'-deoxy-5,6-dihydrothymidine analogs?
- Methodological Answer : Molecular hologram QSAR (HQSAR) analyses correlate structural descriptors (e.g., electronegativity, steric bulk) with activity. For example, pyrazolo-triazolopyridine inhibitors demonstrate that electron-withdrawing groups at specific positions enhance phosphodiesterase-4 inhibition. Validation requires synthesizing predicted analogs and testing via enzymatic assays .
Key Considerations for Experimental Design
- Contradiction Analysis : reports reduced potency in bisphosphonate-modified derivatives despite enhanced stability. Researchers must balance metabolic stability with target affinity using iterative structure-activity studies.
- Radical-Mediated Degradation : highlights the need for controlled light and radical scavengers in storage buffers to prevent 5,6-dihydro bond cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
